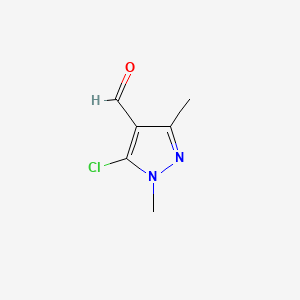

5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

CAS No.: 27006-76-4

Cat. No.: VC2431918

Molecular Formula: C6H7ClN2O

Molecular Weight: 158.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27006-76-4 |

|---|---|

| Molecular Formula | C6H7ClN2O |

| Molecular Weight | 158.58 g/mol |

| IUPAC Name | 5-chloro-1,3-dimethylpyrazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C6H7ClN2O/c1-4-5(3-10)6(7)9(2)8-4/h3H,1-2H3 |

| Standard InChI Key | SZRSMNYUEXXEBL-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(=C1C=O)Cl)C |

| Canonical SMILES | CC1=NN(C(=C1C=O)Cl)C |

Introduction

Chemical Properties and Identifiers

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is characterized by several key identifiers and properties that distinguish it from other pyrazole derivatives. These properties are essential for its identification, characterization, and application in various chemical processes.

Physical and Chemical Identifiers

The compound can be identified using various chemical identifiers, as summarized in the following table:

Synonyms and Alternative Nomenclature

| Specification | Value |

|---|---|

| Quantity | Available in units of 1g and potentially other amounts |

| Formula Weight | 158.59 |

| Percent Purity | 95% |

The compound's chemical structure features a pyrazole ring with specific substituents that contribute to its chemical behavior and potential applications. The presence of the carbaldehyde group at position 4 makes it particularly useful as a synthetic intermediate, as this group can undergo various transformations including condensation reactions, reductions, and oxidations.

Crystal Structure

Crystallographic studies provide valuable insights into the three-dimensional arrangement of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde molecules and the intermolecular interactions that influence its physical properties.

Molecular Arrangement

According to crystallographic data, molecules of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde are situated on mirror planes . This specific arrangement has significant implications for the configuration of hydrogen atoms in the methyl groups:

Intermolecular Interactions

The crystal structure exhibits several notable intermolecular interactions that stabilize the crystal lattice:

These structural characteristics are important for understanding the compound's physical properties and potential interactions with other molecules, especially in the context of its application in pharmaceutical research or as a synthetic intermediate. The intermolecular interactions also provide insights into how the compound might interact with biological targets if used in medicinal chemistry applications.

Applications and Biological Activities

Pyrazole derivatives, including compounds similar to 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, have demonstrated a wide range of biological activities and applications in various fields.

Pharmaceutical Applications

Based on the biological activities reported for similar pyrazole derivatives, potential pharmaceutical applications might include:

-

Antimicrobial agents: Many pyrazole derivatives exhibit activity against various bacteria and fungi.

-

Anti-inflammatory compounds: The pyrazole scaffold is present in several anti-inflammatory drugs.

-

Antiviral agents: Some pyrazole derivatives have shown promise in antiviral research.

-

Anticancer compounds: Certain pyrazole-based molecules have demonstrated antiproliferative activities against various cancer cell lines.

Research by Hamaguchi et al. (1995) and Motoba et al. (1992) has highlighted the diverse biological activities of pyrazole derivatives, suggesting potential applications for compounds like 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in pharmaceutical development . These studies provide a foundation for understanding how the specific structural features of the compound might contribute to potential biological activities.

Agrochemical Applications

Pyrazole derivatives also find applications in agricultural chemistry:

-

Insecticides: Some pyrazole compounds exhibit insecticidal properties, as demonstrated by research on related compounds .

-

Herbicides: Certain derivatives have been developed as effective herbicides.

-

Plant growth regulators: Pyrazole-based compounds can influence plant growth and development.

The chloro substituent and the specific substitution pattern of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde might confer properties that are relevant to agrochemical applications, though specific studies on this compound in this context appear limited in the available literature.

Synthetic Intermediate

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is particularly valuable as a synthetic intermediate in the preparation of more complex molecules:

-

The carbaldehyde group can participate in various condensation reactions with nucleophiles, including Wittig reactions, aldol condensations, and reductive aminations.

-

The chlorine at position 5 provides a site for potential substitution reactions, including cross-coupling reactions.

-

The pyrazole core can be further modified to develop molecules with specific properties or activities.

These chemical transformations make the compound a versatile building block for the synthesis of libraries of compounds for medicinal chemistry, materials science, or other applications.

Research Findings

While specific research focusing on 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde appears limited in the available literature, several insights can be drawn from studies on related compounds and the general properties of pyrazole derivatives.

Structure-Activity Relationships

Studies on pyrazole derivatives have established certain structure-activity relationships that might be relevant to 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde:

-

The substitution pattern on the pyrazole ring significantly influences biological activity.

-

The presence of a chloro substituent often enhances lipophilicity and may improve membrane permeability of the compound.

-

The carbaldehyde group provides a reactive site for the development of more complex derivatives with potentially enhanced activities.

These structure-activity relationships provide a framework for predicting how modifications to the structure of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde might affect its properties and potential applications, guiding future research on this compound and its derivatives.

Related Compounds

Research on compounds structurally similar to 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, such as ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate studied by Yokoyama et al. (2004), provides context for understanding its potential properties and applications . These related compounds have been investigated for various applications, providing a framework for predicting the behavior and potential uses of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

The structural similarities between these compounds suggest that findings from research on related pyrazole derivatives may be at least partially applicable to 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, though specific studies would be necessary to confirm these predictions.

Future Research Directions

Based on the properties and structural features of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, several promising research directions could be pursued:

-

Development of novel synthetic methodologies for its preparation with improved yields and purity.

-

Investigation of its potential biological activities, particularly in the context of antimicrobial, anti-inflammatory, or anticancer research.

-

Exploration of its utility as a building block in the synthesis of more complex bioactive molecules.

-

Detailed structure-activity relationship studies to understand how modifications of its structure affect biological activities.

These research directions would contribute to a more comprehensive understanding of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde and its potential applications in various fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume